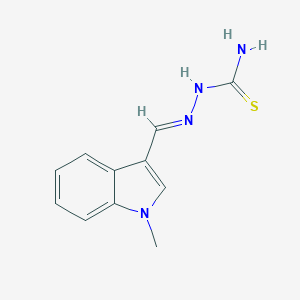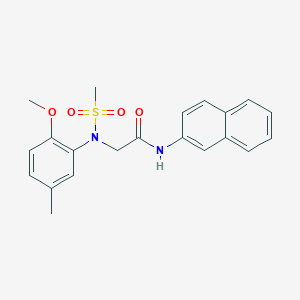
2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide typically involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the active site .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: A precursor for various biologically active molecules.
1-methylindole-3-carboxaldehyde: Used in the synthesis of nitroolefins and β-nitroalcohols.
Indole-3-carboxaldehyde: Known for its role in the synthesis of heterocyclic compounds.
Uniqueness
2-((1-Methyl-1H-indol-3-yl)methylene)hydrazinecarbothioamide is unique due to its thiosemicarbazone moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .
Properties
Molecular Formula |
C11H12N4S |
|---|---|
Molecular Weight |
232.31g/mol |
IUPAC Name |
[(E)-(1-methylindol-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H12N4S/c1-15-7-8(6-13-14-11(12)16)9-4-2-3-5-10(9)15/h2-7H,1H3,(H3,12,14,16)/b13-6+ |
InChI Key |
GBYGDAYEMDUQKP-AWNIVKPZSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=S)N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/NC(=S)N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=S)N |
solubility |
34.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (4Z)-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B422137.png)
![N-(4-chloro-2-methylphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B422138.png)
![N-(3-bromophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B422139.png)
![(5E)-1-(4-ETHYLPHENYL)-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B422144.png)
![METHYL (4Z)-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B422145.png)
![methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B422146.png)
![2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-cyclopentylacetamide](/img/structure/B422148.png)
![2-[2-methoxy-5-methyl(phenylsulfonyl)anilino]-N-(2-naphthyl)acetamide](/img/structure/B422149.png)
![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(3-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B422153.png)
![methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(4-ethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B422154.png)
![2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-naphthyl)acetamide](/img/structure/B422156.png)
![N-cyclopentyl-2-{(2-ethylphenyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B422157.png)
![methyl 2-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422158.png)

